molecular formula C8H17NO B7903111 (2S,4R)-2-Isopropylpiperidine-4-ol

(2S,4R)-2-Isopropylpiperidine-4-ol

Cat. No.: B7903111
M. Wt: 143.23 g/mol
InChI Key: BOGONQZBEUCYFM-SFYZADRCSA-N
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Description

(2S,4R)-2-Isopropylpiperidine-4-ol is a chiral compound with a piperidine ring structure. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both an isopropyl group and a hydroxyl group on the piperidine ring makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-Isopropylpiperidine-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. These methods can include the use of chiral hydrogenation catalysts or enzymatic reduction processes, which offer high selectivity and yield. The choice of method depends on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-Isopropylpiperidine-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2S,4R)-2-Isopropylpiperidine-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-2-Isopropylpiperidine-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group can also affect the compound’s hydrophobic interactions, playing a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-2-Isopropylpiperidine-4-ol: This is a diastereomer of (2S,4R)-2-Isopropylpiperidine-4-ol with different stereochemistry.

    (2R,4R)-2-Isopropylpiperidine-4-ol: Another diastereomer with different stereochemistry.

    (2R,4S)-2-Isopropylpiperidine-4-ol: The enantiomer of this compound.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications where stereochemistry is crucial.

Properties

IUPAC Name

(2S,4R)-2-propan-2-ylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGONQZBEUCYFM-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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